molecular formula C8H9N3O5S B8807299 (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid

Cat. No.: B8807299
M. Wt: 259.24 g/mol
InChI Key: AGFYEFQBXHONNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is a heterocyclic compound with the molecular formula C6H7N3O3S. It is known for its significant role in the synthesis of various pharmaceutical agents, particularly cephalosporins, which are a class of β-lactam antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid typically involves the following steps :

    Oximization: The starting material, 4-chloroacetoacetic ester, is oximized to form the corresponding oxime.

    Halogenation: The oxime is then halogenated using a halogenating agent such as chlorine or bromine.

    Cyclization: The halogenated oxime undergoes cyclization with thiourea to form the thiazole ring.

    Methoxylation: The final step involves the methoxylation of the thiazole derivative using diazomethane or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives .

Scientific Research Applications

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid has diverse applications in scientific research :

    Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of cephalosporin antibiotics, which are used to treat bacterial infections.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(2-Aminothiazol-4-yl)-2-((2-methoxy-2-oxoethoxy)imino)acetic acid is unique due to its specific structure, which imparts high reactivity and selectivity in the synthesis of cephalosporins. The presence of the methoxycarbonylmethoxyimino group enhances its stability and binding affinity to PBPs, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C8H9N3O5S

Molecular Weight

259.24 g/mol

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetic acid

InChI

InChI=1S/C8H9N3O5S/c1-15-5(12)2-16-11-6(7(13)14)4-3-17-8(9)10-4/h3H,2H2,1H3,(H2,9,10)(H,13,14)

InChI Key

AGFYEFQBXHONNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CON=C(C1=CSC(=N1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate (syn-isomer) (10.0 g) was suspended and stirred in acetone (100 ml), and heated and refluxed for 120 minutes. The precipitated crystal was filtered and collected, and dried under reduced pressure to obtain anhydrous 2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyiminoacetic acid (syn-isomer) (9.0 g) (96% yield).
Name
2-(2-aminothiazole-4-yl)-2-methoxycarbonylmethoxyimino acetic acid monohydrate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

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